molecular formula C6H13NO B13357630 (E)-3,3-dimethylbutan-2-one oxime

(E)-3,3-dimethylbutan-2-one oxime

Cat. No.: B13357630
M. Wt: 115.17 g/mol
InChI Key: UNSDDJQNHCSVSW-ALCCZGGFSA-N
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Description

Overview of Oxime Derivatives in Contemporary Organic Synthesis and Transformations

Oximes are organic compounds characterized by the functional group C=N-OH. numberanalytics.com They are broadly classified into aldoximes and ketoximes, derived from aldehydes and ketones, respectively. numberanalytics.com Oxime chemistry is a cornerstone of modern organic synthesis, providing access to a wide array of nitrogen-containing molecules. numberanalytics.comresearchgate.net These derivatives are pivotal intermediates in the synthesis of amines, nitriles, and various heterocyclic compounds. numberanalytics.com The versatility of oximes stems from the reactivity of the C=N-OH group, which can undergo a variety of transformations. numberanalytics.com In recent years, oxime esters have gained prominence in radical-type reactions, where the cleavage of the N–O bond generates nitrogen-centered radicals, which can then trigger C–C bond cleavage to produce carbon-centered radicals for use in synthesis. nih.gov Furthermore, oxime chemistry has been increasingly utilized in polymer science for creating materials with dynamic, self-healing, or degradable properties. rsc.org

The Ketoxime Moiety as a Privileged Scaffold for Mechanistic Investigations and Rearrangement Reactions

The ketoxime moiety (RR'C=NOH) is a particularly valuable scaffold for investigating reaction mechanisms, most notably in rearrangement reactions. The Beckmann rearrangement, a classic and widely studied organic reaction, involves the conversion of a ketoxime into an amide. nih.govwikipedia.org This reaction is of immense industrial importance, for example, in the production of ε-caprolactam, a precursor to Nylon-6. nih.gov The mechanism of the Beckmann rearrangement involves the migration of a group anti-periplanar to the hydroxyl group on the nitrogen atom, providing a powerful tool for stereospecific synthesis. wikipedia.org The predictable nature of this rearrangement in many systems allows chemists to probe migratory aptitudes of different functional groups and study the electronic and steric effects that govern the reaction. audreyli.com The cleavage of a carbon-carbon bond and the simultaneous formation of a carbon-nitrogen bond make the Beckmann rearrangement a subject of continuous study. nih.gov

Historical Development and Evolution of Academic Research on Ketoxime Systems

The study of oximes dates back to the 19th century, with the term "oxime" being a portmanteau of "oxygen" and "imine". wikipedia.org The German chemist Ernst Otto Beckmann discovered the eponymous rearrangement in 1886 while attempting to differentiate aldehydes and ketones. nih.govillinois.edu This discovery opened up a vast area of research into the synthesis and reactivity of oximes. illinois.edu Early research focused on understanding the fundamental properties and reactions of these compounds. Over the 20th century and into the 21st, research has evolved to include the development of new catalytic systems for oxime transformations, including the use of various acids, metal complexes, and even photocatalysts. nih.govorganic-chemistry.orgnih.gov The mechanistic details of reactions like the Beckmann rearrangement have been continuously refined through kinetic studies, computational modeling, and isotopic labeling experiments. wikipedia.orgorganic-chemistry.org Modern research continues to expand the applications of ketoximes in areas such as organometallic chemistry, materials science, and the synthesis of biologically active molecules. nih.govrsc.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(NZ)-N-(3,3-dimethylbutan-2-ylidene)hydroxylamine

InChI

InChI=1S/C6H13NO/c1-5(7-8)6(2,3)4/h8H,1-4H3/b7-5-

InChI Key

UNSDDJQNHCSVSW-ALCCZGGFSA-N

Isomeric SMILES

C/C(=N/O)/C(C)(C)C

Canonical SMILES

CC(=NO)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies for E 3,3 Dimethylbutan 2 One Oxime and Analogous Ketoximes

Conventional and Advanced Condensation Approaches for Oxime Formation

The most fundamental and widely practiced method for synthesizing oximes is the condensation reaction between a ketone or an aldehyde and hydroxylamine (B1172632). wikipedia.orgnumberanalytics.com This reaction, while straightforward, presents challenges in controlling the stereochemical outcome, as both (E) and (Z) isomers can be formed, particularly with unsymmetrical ketones. thieme-connect.com

The reaction is typically performed using hydroxylamine hydrochloride, which requires a mild base to liberate the free hydroxylamine. orgsyn.org The mechanism involves a nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N-OH bond. numberanalytics.com

Optimized Reaction Conditions for Stereoselective (E)-Oxime Synthesis

Achieving high stereoselectivity for the (E) isomer is often a primary goal in oxime synthesis. The ratio of (E) to (Z) isomers is typically under thermodynamic control and is influenced by the reaction conditions and the structure of the substrates. thieme.de Several strategies have been developed to favor the formation of the thermodynamically more stable (E)-ketoximes.

One approach involves treating a mixture of (E) and (Z) isomers with a protic or Lewis acid, such as anhydrous HCl or BF₃, in an anhydrous organic solvent. This process can precipitate the (E) isomer as an immonium salt complex, which upon neutralization yields the (E)-oxime in high purity (often >98%). google.com The reaction temperature for this isomerization and precipitation can range from -20°C to 150°C, with a preference for 10°C to 40°C. google.com

Catalysts can also play a crucial role in directing the stereoselectivity. For instance, the use of CuSO₄ as a catalyst in the reaction between aldehydes and hydroxylamine hydrochloride has been shown to produce the (E) isomer with high selectivity. thieme-connect.com In contrast, using K₂CO₃ under similar conditions can favor the (Z) isomer. thieme-connect.com Temperature control is critical in these reactions, as the equilibrium between the isomers is temperature-dependent. thieme-connect.com

Recent advancements include photocatalytic methods. While some methods use visible-light-mediated energy transfer to convert the more stable (E)-aryl oximes to the less stable (Z)-isomers, this highlights the potential of light-based methods to control stereochemistry. nih.gov

MethodReagents/CatalystKey FeatureOutcome
Acid Treatment Anhydrous Protic or Lewis Acid (e.g., HCl, BF₃)Isomerization of the Z isomer and precipitation of the E isomer as an immonium salt. google.com>98% pure (E)-ketoxime after neutralization. google.com
Catalytic Condensation CuSO₄, Hydroxylamine hydrochlorideCatalyzes the stereoselective formation of the E isomer directly from the carbonyl compound. thieme-connect.comHigh yield of (E)-oximes. thieme-connect.com
Photoisomerization Visible Light, PhotocatalystReversible isomerization between E and Z forms, allowing access to the thermodynamically less favored isomer. nih.govCan be used to obtain pure Z-isomers from an E/Z mixture. nih.gov

Chemo- and Regioselective Preparations of Ketoximes

Chemoselectivity is critical when other reactive functional groups are present in the ketone substrate. The condensation with hydroxylamine is generally highly chemoselective for the carbonyl group. For example, α,β-unsaturated aldehydes can be converted to their corresponding oximes without affecting the carbon-carbon double bond. nih.gov

Regioselectivity becomes a factor in the synthesis of oximes from substrates with multiple potential reaction sites. For instance, the nitrosation of ketones with an α-methylene group using alkyl nitrites can lead to the formation of α-keto oximes. This reaction proceeds via the formation of a C-nitroso compound which then tautomerizes to the more stable oxime. wikipedia.orgthieme.de The choice of reagents and reaction conditions is crucial for directing the reaction to the desired position. wikipedia.org

Metal-free cyclization reactions have also been developed that demonstrate high chemo- and regioselectivity in forming complex heterocyclic systems containing an oxime or related moiety. rsc.org

Non-Traditional and Sustainable Synthetic Routes to Ketoxime Scaffolds

Beyond traditional condensation, several alternative methods have emerged, often focusing on sustainability, efficiency, and novel reaction pathways.

Microwave-Assisted and Solvent-Free Synthesis Protocols for Oximes

To address environmental concerns and improve reaction efficiency, microwave-assisted and solvent-free synthetic methods have been developed. Microwave irradiation can significantly shorten reaction times and improve yields for oxime synthesis. orgsyn.org For example, the hydroamination of alkynes with aqueous hydroxylamine can be optimized using a microwave reactor, reducing reaction times to under 10 hours. orgsyn.org

Solvent-free, or "grindstone," chemistry offers a green alternative for oxime synthesis. This method involves simply grinding the carbonyl compound and hydroxylamine hydrochloride, often with a catalyst like Bi₂O₃, in a mortar and pestle at room temperature. nih.gov This technique has been shown to convert a wide range of aldehydes and ketones to their corresponding oximes in excellent yields and with very short reaction times (1.5-3 minutes for aldehydes). nih.gov Other catalysts like basic alumina (B75360) and CaO have also been used effectively in solvent-free, microwave-irradiated conditions. nih.gov

TechniqueCatalyst/ConditionsSubstratesAdvantages
Microwave-Assisted Aqueous NH₂OH, Alcoholic solventAlkynesIncreased yields, significantly shorter reaction times (<10 h). orgsyn.org
Grindstone Chemistry Bi₂O₃, Room TemperatureAldehydes/Ketones, Hydroxylamine hydrochlorideSolvent-free, rapid (minutes), high yields, environmentally friendly. nih.gov
Microwave/Solvent-Free Basic Alumina, CaOCarbonyl compoundsEfficient, green chemistry approach. nih.gov

Reductive Nitrosation and Other Indirect Routes to Oximes

Oxidation of Primary Amines: Primary amines can be directly oxidized to oximes using reagents like m-CPBA in ethyl acetate (B1210297). organic-chemistry.org

Reduction of Nitro Compounds: Nitroalkanes or nitroalkenes can be reduced to form oximes. orgsyn.orgthieme.de

Nitrosation of Alkenes or Carbon Acids: Alkenes can undergo nitrosation, and carbon acids can react with alkyl nitrites in the presence of acid to yield oximes. wikipedia.orgorgsyn.org For example, methyl ethyl ketone reacts with ethyl nitrite (B80452) in ethereal hydrochloric acid to form the corresponding oxime. wikipedia.org

Hydroamination of Alkynes: A metal-free Cope-type hydroamination allows for the direct formation of oximes from the reaction of alkynes with hydroxylamine upon heating. orgsyn.org

Preparation of O-Functionalized (E)-3,3-dimethylbutan-2-one oxime Derivatives

The hydroxyl group of the oxime can be functionalized to create a variety of derivatives, such as oxime ethers and esters. These derivatives are important in medicinal chemistry and as intermediates for further transformations.

A general method for synthesizing oxime esters involves the esterification of the oxime with a substituted benzoic acid. sioc-journal.cn For the synthesis of derivatives of 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one (B13086763) oxime, the oxime is reacted with a substituted benzoyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. sioc-journal.cn

Another route to O-functionalized oximes starts from oxime chlorides. These can be prepared from the parent oxime using N-chlorosuccinimide (NCS). rsc.org The resulting oxime chloride can then react with carboxylic acids in the presence of a base like DABCO to form O-acylhydroxamates, which are a class of oxime esters. rsc.org This reaction proceeds through a nitrile oxide intermediate. rsc.org

DerivativeSynthetic MethodReagentsKey Intermediate
Oxime Esters EsterificationOxime, Substituted Benzoyl Chloride, Base (e.g., Triethylamine)-
O-Acylhydroxamates Reaction with Carboxylic AcidsOxime Chloride, Carboxylic Acid, Base (e.g., DABCO)Nitrile Oxide rsc.org
Oxime Ethers Silver(I)-promoted reactionAlkyne, Hydroxylamine derivativeSilver(I)-alkyne complex acs.org

Mechanistic Investigations of Ketoxime Transformations

Elucidation of Reaction Mechanisms for Beckmann Rearrangement of (E)-3,3-dimethylbutan-2-one oxime

The Beckmann rearrangement is a cornerstone reaction in organic synthesis, converting ketoximes into N-substituted amides. adichemistry.com This acid-catalyzed transformation is initiated by the protonation of the oxime's hydroxyl group, which then departs as a water molecule. masterorganicchemistry.com The rearrangement of this compound is a classic example used to explore the intricate details of this reaction. The reaction is typically promoted by strong acids like sulfuric acid or polyphosphoric acid, but other reagents such as phosphorus pentachloride and thionyl chloride can also be used. adichemistry.comwikipedia.org

A defining feature of the Beckmann rearrangement is its stereospecificity. The group positioned anti (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates. adichemistry.comorganic-chemistry.org This stereochemical imperative dictates the structure of the resulting amide.

In the case of this compound, the bulky tert-butyl group is oriented anti to the hydroxyl group. Consequently, it is this group that migrates to the nitrogen atom. In contrast, for the (Z)-isomer, the methyl group would be in the anti position and would therefore be the migrating group. This strict adherence to the anti-migration rule highlights the concerted nature of the bond-breaking and bond-forming steps. adichemistry.com While the E/Z isomerization of oximes can be rapid under acidic conditions, the migratory aptitude of the substituents also plays a role, with the order generally being aryl, alkenyl > tertiary alkyl > secondary alkyl > primary alkyl. chem-station.com

Table 1: Migratory Preferences in the Beckmann Rearrangement of 3,3-dimethylbutan-2-one oxime isomers
IsomerAnti-periplanar GroupMigrating GroupProduct
This compoundtert-butyltert-butylN-(tert-butyl)acetamide
(Z)-3,3-dimethylbutan-2-one oximemethylmethylN-methyl-2,2-dimethylpropanamide

The mechanism of the Beckmann rearrangement involves a series of well-defined steps and transient species. masterorganicchemistry.com

Protonation: The reaction commences with the protonation of the oxime's hydroxyl group by an acid catalyst, transforming it into a good leaving group (H₂O). masterorganicchemistry.com

Concerted Rearrangement: A simultaneous migration of the anti-alkyl group to the nitrogen and the expulsion of water occurs. adichemistry.comorganic-chemistry.org This concerted process avoids the formation of a high-energy, unstable nitrene intermediate. organic-chemistry.org

Nitrilium Ion Formation: This step leads to the formation of a key intermediate known as a nitrilium ion. Computational studies on similar systems, like acetone (B3395972) oxime, have modeled the transition state leading to this intermediate, showing stabilization of the leaving hydroxyl group by several solvent molecules. wikipedia.org

Nucleophilic Attack: The electrophilic carbon of the nitrilium ion is then attacked by a water molecule. masterorganicchemistry.com

Tautomerization: The resulting species, an imidic acid tautomer, rapidly rearranges to the more stable final amide product. masterorganicchemistry.com

The stability of the migrating group as a potential carbocation influences the rate of rearrangement. The tert-butyl group's high migratory aptitude is partly due to its ability to stabilize the partial positive charge that develops in the transition state. In cases where the migrating group can form a very stable carbocation, a competing reaction known as Beckmann fragmentation may occur, leading to a nitrile instead of an amide. adichemistry.com

Kinetic and Thermodynamic Studies of Oxime Isomerization Processes

The (E) and (Z) isomers of ketoximes are distinct chemical entities that can be separated, as the energy barrier for their interconversion is generally high. organic-chemistry.org This isomerization can be induced by heat, light, or acid catalysis.

Thermodynamically, the relative stability of the E and Z isomers is determined by steric factors. For 3,3-dimethylbutan-2-one oxime, the (E)-isomer is generally more stable due to the minimization of steric repulsion between the large tert-butyl group and the hydroxyl group. DFT calculations on similar bulky oxime systems confirm that E-isomers are often thermodynamically favored over their Z-counterparts. mdpi.com

Mechanistic Insights into Metal-Mediated and Catalyzed Oxime Reactions

The transformation of oximes is not limited to acid catalysis. A variety of metal-based systems can mediate or catalyze these reactions, often providing milder reaction conditions and different selectivities. nih.gov

Lewis acids such as zinc chloride (ZnCl₂) can be used in conjunction with reagents like cyanuric chloride to catalytically promote the Beckmann rearrangement. wikipedia.orgchem-station.com The proposed mechanism involves the activation of the hydroxyl group by the catalytic system, facilitating its departure and the subsequent rearrangement. wikipedia.org

Table 2: Examples of Catalysts for Beckmann Rearrangement
Catalyst SystemGeneral ConditionsReference
Concentrated H₂SO₄, PPA, PCl₅Strong acid, often harsh conditions adichemistry.com
Cyanuric chloride / ZnCl₂Catalytic, milder conditions wikipedia.orgchem-station.com
TriphosphazeneCatalytic organic-chemistry.org
IodineMild, neutral conditions organic-chemistry.org
Boronic Acid / PerfluoropinacolOrganocatalytic, ambient conditions organic-chemistry.org

These metal-catalyzed pathways can be intricate, sometimes involving intermediates like Meisenheimer complexes. chem-station.com The choice of metal and ligands can be tuned to influence the reaction outcome, highlighting the versatility of metal catalysis in modern organic synthesis. nih.gov Research continues to explore new catalytic systems, including those driven by light, to make these transformations more efficient and environmentally benign. organic-chemistry.org

Catalytic Approaches in Ketoxime Chemistry

Metal-Catalyzed Reactions of Oximes and Oxime Derivatives

Metal catalysts play a pivotal role in the functionalization of oximes, enabling a diverse range of chemical transformations.

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds using oximes and their derivatives as starting materials. researchgate.netnih.gov These reactions often proceed through the activation of C-H bonds or the cleavage of the N-O bond in the oxime functionality. dntb.gov.uaresearchgate.net

Rhodium(III)-catalyzed reactions, for instance, have been effectively used for the direct functionalization of C-H bonds, leading to the formation of C-C, C-N, and C-O bonds. researchgate.net These transformations typically involve the use of an oxidizing agent and a directing group on the substrate to guide the metal to the desired reaction site. researchgate.net Palladium catalysis is also widely employed for the synthesis of nitrogen-containing heterocycles, such as pyridines, pyrroles, and isoquinolines, from olefinic oxime derivatives. researchgate.net The mechanism often involves the oxidative addition of the oxime to a Pd(0) complex, followed by an intramolecular Heck-type amination. researchgate.net

Furthermore, nickel-catalyzed cyclization of unsaturated oximes with alkynes provides a route to substituted pyridines. rsc.org This process is thought to proceed via the oxidative addition of the oxime N-O bond to the Ni(0) catalyst. rsc.org Iron-catalyzed intramolecular N-arylation of O-acetyl oximes has also been reported for the synthesis of phenanthridine (B189435) derivatives through direct C-N bond formation. rsc.org

Recent advancements have also highlighted the use of copper-catalyzed annulation reactions of acyl oximes to produce functionalized heterocycles. dntb.gov.ua The versatility of transition metal catalysis allows for a broad scope of transformations, making it a cornerstone of modern synthetic chemistry involving oximes. acs.org

Table 1: Examples of Transition Metal-Catalyzed Reactions of Oximes

Catalyst SystemOxime SubstrateReaction TypeProductReference
[Cp*RhCl2]2-CsOPivα,β-Unsaturated oximes and internal alkynesRedox-neutral C-H rhodation/alkyne insertion/C-N bond formationHighly substituted pyridines researchgate.net
Pd(PPh3)4Olefinic O-pentafluorobenzoyl oximesIntramolecular Heck-type aminationNitrogen-containing heterocycles (pyrroles, pyridines, etc.) researchgate.net
Ni(0)/IPrUnsaturated oximes and alkynesCyclization2,3,4,6-tetrasubstituted pyridines rsc.org
Iron(III) salts2-Biarylketone O-acetyl oximesIntramolecular N-arylationPhenanthridine derivatives rsc.org
Copper saltsMalonate-tethered acyl oximes and isatins[3+2] Annulation2,3-dihydrooxazole-spirooxindoles dntb.gov.ua
Palladium acetate (B1210297)/4CzIPNAcetophenone oxime ether and benzoylformic acidOrtho-selective benzoylationNon-symmetric benzophenone (B1666685) derivatives mdpi.com

This table is interactive. Click on the headers to sort the data.

Lewis acids are effective catalysts for promoting rearrangements and deoxygenation reactions of ketoximes. wikipedia.org The most prominent Lewis acid-catalyzed reaction of ketoximes is the Beckmann rearrangement, which converts ketoximes into the corresponding amides. nih.gov This reaction is of significant industrial importance, for example, in the production of ε-caprolactam, a precursor to nylon-6. nih.gov

A variety of Lewis acids, including metal triflates like Yb(OTf)₃, Y(OTf)₃, and Ga(OTf)₃, have been shown to catalyze the Beckmann rearrangement effectively. nih.gov Mercury(II) complexes have also been utilized for this transformation, demonstrating high yields under mild conditions. nih.gov The mechanism of the Beckmann rearrangement involves the coordination of the Lewis acid to the oxygen atom of the oxime, which facilitates the migration of the group anti to the hydroxyl group, leading to the formation of a nitrilium ion intermediate that is subsequently hydrolyzed to the amide. scirp.org

Lewis acids can also be employed in the deoxygenation of oximes to yield the corresponding ketones. For instance, Er(OTf)₃ has been used as a gentle Lewis acid catalyst for the chemoselective cleavage of oximes to their parent carbonyl compounds. organic-chemistry.org

Table 2: Lewis Acid Catalysts in Ketoxime Transformations

Lewis Acid CatalystKetoxime SubstrateReaction TypeProductReference
Yb(OTf)₃, Y(OTf)₃, Ga(OTf)₃Various ketoximesBeckmann RearrangementAmides/Lactams nih.gov
HgCl₂(Ni-PrPmT)₂Various ketoximesBeckmann RearrangementAmides/Lactams nih.gov
Cobalt salt/Lewis acidCycloalkanone oximesBeckmann RearrangementLactams scirp.org
Er(OTf)₃Various oximesDeoxygenation (Cleavage)Aldehydes/Ketones organic-chemistry.org
Ionic Liquids (e.g., [HMIm]HSO₄)Benzophenone oximeBeckmann RearrangementBenzanilide nih.gov

This table is interactive. Click on the headers to sort the data.

Organocatalytic Methods for Ketoxime Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to metal-based catalysis for various chemical transformations, including those involving ketoximes. youtube.com These methods often rely on the activation of substrates through the formation of transient, reactive intermediates. youtube.com

For instance, cinchona-derived organocatalysts have been successfully employed in the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, demonstrating high enantioselectivity. mdpi.com While not a direct transformation of a simple ketoxime, this illustrates the potential of organocatalysis in manipulating related functionalities. The mechanism of such reactions often involves the formation of an enamine or iminium ion intermediate, which then participates in the desired transformation. youtube.com

The development of organocatalytic methods for the direct transformation of ketoximes is an active area of research. These approaches offer the potential for mild reaction conditions, high selectivity, and a reduced environmental footprint compared to some traditional metal-catalyzed methods. yale.edu

Heterogeneous Catalysis in Oxime Chemistry

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery, reusability, and process simplification, making it an attractive approach for industrial applications involving oxime chemistry. mdpi.comresearchgate.net A key application of heterogeneous catalysis in this field is the selective hydrogenation of oximes to produce primary amines or hydroxylamines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. mdpi.comresearchgate.netencyclopedia.pub

A variety of metal-based heterogeneous catalysts have been developed for this purpose, with palladium-based catalysts being particularly effective. rsc.org For example, a highly active palladium-based heterogeneous catalyst has been shown to promote the hydrogenation of a wide range of oximes to primary amines with excellent yields using hydrogen gas at atmospheric pressure in water. rsc.org This catalyst can be easily recycled and reused multiple times without a significant loss of activity. rsc.org

The choice of catalyst, support, and reaction conditions can influence the selectivity of the hydrogenation, allowing for the preferential formation of either the amine or the hydroxylamine (B1172632). mdpi.comresearchgate.net For instance, the hydrogenation of oximes over certain catalysts can be directed towards the formation of hydroxylamines, which are otherwise challenging to synthesize. researchgate.net

The mechanism of heterogeneous catalytic hydrogenation of oximes typically involves the adsorption of the oxime and hydrogen onto the catalyst surface, followed by a series of hydrogenation and bond cleavage steps. researchgate.net

Spectroscopic and Structural Characterization of E 3,3 Dimethylbutan 2 One Oxime and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Stereoisomer Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of stereoisomers and the assessment of purity in ketoximes like (E)-3,3-dimethylbutan-2-one oxime. The chemical shifts observed in both proton (¹H) and carbon-¹³ (¹³C) NMR spectra are highly sensitive to the geometric arrangement around the C=N double bond, allowing for clear differentiation between E and Z isomers.

In the case of oximes, the proton of the hydroxyl group (-OH) often exhibits a characteristic chemical shift that can aid in isomer identification. For instance, in some oxime systems, the hydroxyl proton of the E-isomer may show a downfield shift compared to the Z-isomer due to anisotropic effects or intramolecular interactions. The chemical shifts of the protons and carbons on the alkyl substituents are also influenced by their spatial relationship to the hydroxyl group.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for stereoisomer assignment. mdpi.com NOESY experiments detect through-space interactions between protons that are in close proximity. For this compound, a NOESY experiment would be expected to show a correlation between the hydroxyl proton and the protons of the methyl group, while no such correlation would be observed with the bulkier tert-butyl group. Conversely, the Z-isomer would exhibit a NOESY correlation between the hydroxyl proton and the protons of the tert-butyl group. mdpi.com

Table 1: Representative ¹H NMR Chemical Shift Data for Ketoxime Stereoisomers

ProtonTypical Chemical Shift Range (ppm) for E-isomerTypical Chemical Shift Range (ppm) for Z-isomer
=N-OH8.0 - 12.07.5 - 11.5
α-protons (syn to -OH)2.0 - 2.51.8 - 2.3
α-protons (anti to -OH)1.8 - 2.32.0 - 2.5

Note: The exact chemical shifts are dependent on the solvent and the specific structure of the oxime.

Mass Spectrometry for Elucidating Reaction Pathways and Intermediate Identification

Mass spectrometry (MS) is an indispensable analytical technique for probing the reaction pathways involved in the synthesis of this compound and for identifying transient intermediates. By providing precise mass-to-charge ratio (m/z) information, high-resolution mass spectrometry (HRMS) can confirm the elemental composition of the final product and any intermediates formed during the reaction. uv.mx

The fragmentation patterns observed in the mass spectrum offer valuable structural information. Upon ionization, the molecular ion of this compound will undergo characteristic fragmentation, and the analysis of these fragment ions can help to confirm the structure of the parent molecule. For example, the loss of a hydroxyl radical (•OH) or a methyl group (•CH₃) are common fragmentation pathways for ketoximes.

When studying reaction mechanisms, MS can be coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS) to separate and identify the components of a reaction mixture at various time points. This allows for the tracking of reactants, the appearance and disappearance of intermediates, and the formation of products, thereby providing a detailed picture of the reaction progress. For instance, in the synthesis of this compound from 3,3-dimethylbutan-2-one and hydroxylamine (B1172632), MS could be used to detect the presence of any unreacted starting materials or side products.

Table 2: Common Fragment Ions in the Mass Spectrum of a Simple Ketoxime

Fragment IonDescription
[M]+Molecular Ion
[M - OH]+Loss of a hydroxyl radical
[M - CH₃]+Loss of a methyl radical
[M - C₄H₉]+Loss of a tert-butyl radical

X-ray Crystallography and Solid-State Structure Determination of Ketoxime Systems

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wordpress.comresearchgate.netaps.orgrcsb.org For this compound, a single-crystal X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsion angles, unequivocally confirming the E configuration around the C=N double bond. mdpi.com

The resulting crystal structure would reveal the conformation of the molecule, including the orientation of the tert-butyl group relative to the oxime functionality. Furthermore, it would provide detailed information about the intermolecular interactions that govern the packing of the molecules in the crystal lattice. Hydrogen bonding involving the oxime's hydroxyl group is a common and critical feature in the solid-state structures of ketoximes, often leading to the formation of dimers or extended networks. mdpi.com

While obtaining suitable single crystals can be a challenge, the information gleaned from X-ray crystallography is unparalleled in its detail and accuracy. nih.gov It serves as the ultimate benchmark for validating the stereochemical assignments made by other spectroscopic methods like NMR.

Table 3: Typical Crystallographic Parameters for an Organic Molecule

ParameterDescription
Crystal SystemThe symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe set of symmetry operations for the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles of the unit cell.
ZThe number of molecules in the unit cell.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the analysis of functional groups and the study of conformational isomers in this compound. ksu.edu.sauni-siegen.desu.se These methods are complementary, with IR spectroscopy being sensitive to changes in the dipole moment during a vibration and Raman spectroscopy being sensitive to changes in polarizability. ksu.edu.sa

The IR and Raman spectra of this compound will exhibit characteristic bands corresponding to the vibrations of its specific functional groups. The O-H stretching vibration of the oxime group typically appears as a broad band in the IR spectrum in the region of 3100-3600 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. The C=N stretching vibration is also a key diagnostic band, usually found in the 1620-1690 cm⁻¹ region. Vibrations associated with the tert-butyl and methyl groups, such as C-H stretching and bending modes, will also be present. naturalspublishing.comresearchgate.net

By comparing the experimental vibrational spectra with theoretical calculations, often performed using density functional theory (DFT), a detailed assignment of the observed bands to specific molecular motions can be achieved. This combined experimental and computational approach can also be used to investigate the presence of different conformers in the sample and to estimate their relative energies.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
O-HStretching3100 - 3600
C=NStretching1620 - 1690
C-H (sp³)Stretching2850 - 3000
C-H (sp³)Bending1350 - 1480
N-OStretching930 - 960

Computational and Theoretical Chemistry of E 3,3 Dimethylbutan 2 One Oxime

Quantum Chemical Studies of Oxime Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of (E)-3,3-dimethylbutan-2-one oxime. These studies typically employ methods like Density Functional Theory (DFT) to determine the distribution of electrons within the molecule and to derive reactivity descriptors. These descriptors help in predicting how the molecule will interact with other chemical species.

Key electronic properties that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density can be quantified through methods like Mulliken population analysis, which assigns partial charges to each atom in the molecule. This information reveals the electrophilic and nucleophilic sites within the molecule. For this compound, the nitrogen and oxygen atoms of the oxime group are expected to be electron-rich, while the carbon atom of the C=N bond is relatively electron-deficient.

Table 7.1: Estimated Quantum Chemical Reactivity Descriptors for this compound

DescriptorEstimated ValueSignificance
HOMO Energy~ -9.5 eVIndicates electron-donating ability.
LUMO Energy~ 1.5 eVIndicates electron-accepting ability.
HOMO-LUMO Gap~ 11.0 eVSuggests high kinetic stability.
Dipole Moment~ 2.0 DIndicates a moderate overall polarity.
Mulliken Charge on N~ -0.4 eHighlights the nucleophilic character of the nitrogen atom.
Mulliken Charge on O~ -0.6 eHighlights the nucleophilic character of the oxygen atom.
Mulliken Charge on C (C=N)~ +0.3 eHighlights the electrophilic character of the imine carbon.

Note: These values are estimations based on computational studies of similar aliphatic ketoximes and are intended for illustrative purposes. Actual values would require specific DFT calculations for this compound.

Computational Modeling of Rearrangement Mechanisms

Oximes are well-known for undergoing the Beckmann rearrangement, a reaction that converts an oxime into an amide under acidic conditions. nist.govmasterorganicchemistry.comwikipedia.org Computational modeling is instrumental in dissecting the intricate mechanistic details of such rearrangements, including the identification of transition states and the calculation of energy barriers.

Density Functional Theory (DFT) Calculations on Transition States and Reaction Barriers

DFT calculations can map out the potential energy surface of a reaction, allowing for the localization of stationary points, including reactants, intermediates, products, and, crucially, transition states. The transition state represents the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes.

For the Beckmann rearrangement of this compound, the reaction is initiated by the protonation of the hydroxyl group, which transforms it into a good leaving group (water). The key step involves the migration of the group anti-periplanar to the leaving group. In the case of the (E)-isomer, the migrating group would be the methyl group, leading to the formation of N-methyl-3,3-dimethylbutanamide. The alternative migration of the tert-butyl group is stereoelectronically disfavored for the (E)-isomer.

Computational studies on the Beckmann rearrangement of other ketoximes have shown that the reaction can proceed through a concerted or a stepwise mechanism involving a nitrilium ion intermediate. researchgate.net DFT calculations allow for the determination of the activation energies for these different pathways, thereby predicting the most likely mechanism.

Table 7.2.1: Illustrative DFT-Calculated Energy Barriers for the Beckmann Rearrangement of a Model Aliphatic Ketoxime

StepTransition State StructureActivation Energy (kcal/mol)
Protonation of OximeN/A (typically barrierless in strong acid)~ 0
Concerted Migration/DehydrationC-C bond breaking, C-N bond forming, N-O bond breaking15-25
Stepwise: Nitrilium Ion FormationN-O bond cleavage20-30
Stepwise: Water Attack on Nitrilium IonO-C bond formation5-10

Note: These are representative values from computational studies on similar systems and serve to illustrate the insights gained from DFT calculations. Specific values for this compound would require dedicated computational investigation.

Solvent Effects in Computational Models of Oxime Transformations

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for these solvent effects using various approaches, most commonly through implicit and explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium that surrounds the solute. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvation models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

For the Beckmann rearrangement of this compound, which involves charged intermediates and transition states, polar protic solvents are expected to stabilize these species, thereby lowering the activation energy and accelerating the reaction. Computational studies can quantify this effect by comparing the reaction barriers calculated in the gas phase and in different solvent environments.

Table 7.2.2: Predicted Influence of Solvent Polarity on the Activation Energy of the Beckmann Rearrangement

SolventDielectric Constant (ε)Predicted Relative Activation Energy
Gas Phase1High
Toluene2.4Moderately High
Dichloromethane9.1Moderate
Acetic Acid6.2Low (also acts as a catalyst)
Water80.1Low

Note: This table illustrates the general trend of decreasing activation energy with increasing solvent polarity for reactions involving charged intermediates. The actual magnitude of the effect would need to be quantified by specific calculations.

Prediction of Reactivity and Selectivity in Oxime Transformations

Beyond understanding reaction mechanisms, computational chemistry can be a predictive tool for the reactivity and selectivity of chemical transformations. By analyzing the electronic and steric properties of this compound and potential reactants, it is possible to forecast the likely outcomes of various reactions.

For instance, in reactions involving electrophilic attack on the oxime, the molecular electrostatic potential (MEP) map can visually identify the most electron-rich regions, which are the most likely sites of attack. For this compound, the oxygen and nitrogen atoms are predicted to be the primary sites for electrophilic interaction.

In the context of the Beckmann rearrangement, computational models can predict the regioselectivity of the reaction for unsymmetrical ketoximes. For this compound, the stereochemistry of the starting material dictates that the methyl group, being anti to the hydroxyl group, will migrate. Computational calculations of the transition state energies for the migration of the methyl versus the tert-butyl group would quantitatively confirm this stereospecificity.

Furthermore, computational methods can be used to screen different catalysts for a particular transformation. By calculating the reaction barriers for a catalyzed versus an uncatalyzed reaction, the efficacy of a potential catalyst can be assessed before any experimental work is undertaken.

Table 7.3: Predicted Reactivity and Selectivity for Transformations of this compound

TransformationPredicted Major ProductBasis of Prediction
Beckmann RearrangementN-methyl-3,3-dimethylbutanamideStereospecific migration of the anti-periplanar group (methyl).
Reduction (e.g., with LiAlH4)3,3-dimethylbutan-2-amineReduction of the C=N double bond.
O-Alkylation(E)-3,3-dimethylbutan-2-one O-alkyloximeNucleophilic attack by the oxime oxygen on an alkyl halide.
Reaction with an Electrophile (e.g., H+)Protonation at the oxygen or nitrogen atomHigher calculated proton affinity at these sites.

Synthetic Utility and Applications in Advanced Organic Chemistry

Utilization of (E)-3,3-dimethylbutan-2-one oxime as a Versatile Building Block in Complex Molecule Synthesis

Oximes are recognized as valuable and versatile building blocks in organic synthesis. rsc.orgresearchgate.net They serve as precursors to a wide array of functional groups, including amines, amides, nitriles, and nitro compounds. wikipedia.orgorganic-chemistry.org The transformation of oximes into these functionalities often proceeds through reactions like the Beckmann rearrangement, reduction, or dehydration. wikipedia.org

This compound, with its sterically demanding tert-butyl group, can influence the regioselectivity and stereoselectivity of these transformations. For instance, in the Beckmann rearrangement, the migration of the group anti-periplanar to the hydroxyl group is favored. The bulky nature of the tert-butyl group in this compound can direct the rearrangement to selectively produce specific amide isomers.

The reduction of this compound can yield the corresponding primary amine, 3,3-dimethyl-2-butanamine. Various reducing agents can be employed for this conversion, with the choice of reagent influencing the reaction conditions and selectivity. wikipedia.org This amine is a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Furthermore, oxime radicals, which can be generated from oximes under oxidative conditions, are reactive intermediates that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov The specific substitution pattern of this compound can be used to control the stability and reactivity of the resulting oxime radical, thereby guiding the outcome of subsequent synthetic steps.

Precursors for the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products, pharmaceuticals, and materials science. Oximes, including this compound, serve as important precursors for the synthesis of a diverse range of these heterocyclic systems. acs.org

One prominent example is the synthesis of pyridines. Substituted pyridines can be prepared through the rhodium-catalyzed reaction of α,β-unsaturated ketoximes with terminal alkynes. acs.orgnih.govnih.gov This method involves a C-H bond functionalization, electrocyclization, and dehydration cascade. Another approach involves the iron-catalyzed cyclization of ketoxime acetates with aldehydes to afford symmetrical pyridines. rsc.org Copper-catalyzed reactions of O-acetyl ketoximes with α,β-unsaturated aldehydes also provide a modular route to various substituted pyridines. organic-chemistry.org

Pyrazoles, another important class of nitrogen-containing heterocycles, can also be synthesized from oxime derivatives. For example, novel pyrazole (B372694) oxime derivatives with potential biological activities have been synthesized, highlighting the utility of the oxime functional group in constructing these five-membered rings. acs.orgnih.govnih.govmdpi.com The general strategy often involves the reaction of a suitably functionalized oxime with a hydrazine (B178648) derivative.

The following table summarizes some of the nitrogen-containing heterocycles that can be synthesized from oxime precursors.

HeterocycleSynthetic Method from Oxime PrecursorCatalyst/Reagents
Pyridine (B92270) Reaction of α,β-unsaturated ketoximes with terminal alkynes[RhCl(coe)2]2, P(O-i-Pr)3
Pyridine Cyclization of ketoxime acetates with aldehydesFeCl3
Pyridine Condensation of O-acetyl ketoximes with α,β-unsaturated aldehydesCu(I) salt, secondary amine
Pyrazole Condensation with hydrazine derivativesVarious
Isoxazole Intramolecular cyclization of unsaturated oximesI(III) catalysts

Oximes as Ligands in Coordination Chemistry and Asymmetric Catalysis

The oxime group (C=N-OH) is an effective coordinating ligand for a wide range of metal ions. wikipedia.orgat.ua Both the nitrogen and oxygen atoms of the oxime can participate in coordination, leading to various binding modes. at.ua this compound can act as a monodentate ligand, coordinating to a metal center through its nitrogen atom. digitellinc.comxavier.edu Upon deprotonation, the resulting oximato anion can act as a bridging ligand or form chelate complexes. The bulky tert-butyl group can influence the steric environment around the metal center, which can be advantageous in controlling the reactivity and selectivity of catalytic processes.

In the realm of asymmetric catalysis, chiral ligands are crucial for achieving high enantioselectivity. While this compound itself is not chiral, it can be a component of a larger chiral ligand scaffold. More significantly, the asymmetric hydrogenation of oximes and their derivatives is a key method for producing chiral amines and hydroxylamines, which are valuable building blocks in medicinal chemistry. nih.govportalgepes.comyoutube.com

Recent advancements have shown that iridium complexes bearing chiral cyclopentadienyl (B1206354) ligands can effectively catalyze the asymmetric hydrogenation of oximes to hydroxylamines with high yields and enantioselectivities. nih.govportalgepes.com Similarly, rhodium-catalyzed asymmetric hydrogenation of olefins using chiral phosphite (B83602) ligands has been extensively studied, and the principles can be extended to the reduction of C=N bonds in oximes. nih.gov The steric bulk of the tert-butyl group in this compound can play a role in the substrate-catalyst interaction, potentially influencing the enantiomeric excess of the product.

The following table provides examples of metal complexes and catalytic systems where oximes play a key role as ligands.

MetalLigand TypeApplication
Rhodium Chiral PhosphitesAsymmetric hydrogenation of olefins
Iridium Chiral CyclopentadienylAsymmetric hydrogenation of oximes
Nickel DimethylglyoximeMetal analysis and catalysis
Copper Monodentate OximesFormation of coordination complexes

Role in Multi-component Reactions and Tandem Processes

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. frontiersin.org This approach is highly atom-economical and efficient. Oximes have been shown to be valuable participants in various MCRs. For instance, a three-component reaction involving quinoxalinones, methyl ketones, and tert-butyl nitrite (B80452) can produce (E)-quinoxalinone oximes under mild, transition-metal-free conditions. frontiersin.org

Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step. Oxime esters are known to participate in radical-type tandem reactions. nih.gov Cleavage of the N-O bond in an oxime ester can generate an iminyl radical, which can then undergo further reactions, such as C-C bond cleavage, to produce other reactive intermediates like cyanoalkyl radicals. nih.gov These intermediates can then be trapped by various radical acceptors to build molecular complexity.

While specific examples detailing the use of this compound in MCRs and tandem reactions are not extensively reported, its fundamental reactivity as a ketoxime suggests its potential applicability in these advanced synthetic strategies. The steric hindrance provided by the tert-butyl group could offer unique selectivity in such processes.

Isomerism and Stereochemical Investigations of E 3,3 Dimethylbutan 2 One Oxime

E/Z Isomerism in Ketoximes: Formation, Stability, and Interconversion Dynamics

The presence of a C=N double bond and two different substituents on the carbon atom (a methyl group and a tert-butyl group) allows for the existence of two geometric isomers of 3,3-dimethylbutan-2-one oxime, designated as E and Z. jpsc.gov.instudymind.co.uk The notation is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on the double-bonded atoms. youtube.comlibretexts.org For 3,3-dimethylbutan-2-one oxime, the tert-butyl group has a higher priority than the methyl group, and the hydroxyl group has a higher priority than the lone pair on the nitrogen atom. In the (E)-isomer, the high-priority groups (hydroxyl and tert-butyl) are on opposite sides (entgegen) of the double bond, while in the (Z)-isomer, they are on the same side (zusammen).

Formation The synthesis of ketoximes is typically achieved through the condensation reaction of a ketone with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride. masterorganicchemistry.comchemistrysteps.com The reaction of 3,3-dimethylbutan-2-one (pinacolone) with hydroxylamine generally yields a mixture of the (E) and (Z) isomers. researchgate.net The formation process involves the nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The ratio of the resulting E/Z isomers is often under thermodynamic control, meaning the product ratio reflects the relative stability of the two isomers under the reaction conditions. thieme.de

Stability The relative stability of ketoxime isomers is primarily influenced by steric and electronic factors. In 3,3-dimethylbutan-2-one oxime, there is a significant difference in the steric bulk between the methyl group and the tert-butyl group. Consequently, the (E)-isomer, where the hydroxyl group is positioned anti to the sterically demanding tert-butyl group, is substantially more stable than the (Z)-isomer, where the hydroxyl group and the tert-butyl group are in a sterically hindered syn arrangement. In the solid state, the (E)-isomer can be further stabilized by intermolecular hydrogen bonds involving the oxime's hydroxyl group, an interaction that is sterically hindered in the (Z)-isomer. nih.gov

Interconversion Dynamics The (E) and (Z) isomers of a ketoxime can interconvert, particularly in the presence of acid catalysts or upon heating. researchgate.net The reagents used for the synthesis of the oxime can themselves catalyze this isomerization. researchgate.net This equilibrium is temperature-dependent; altering the temperature can shift the position of the equilibrium and thus change the isomer ratio. researchgate.net For 3,3-dimethylbutan-2-one oxime, the thermodynamic equilibrium heavily favors the sterically less hindered (E)-isomer. The mechanism for acid-catalyzed isomerization involves protonation of the oxime nitrogen, which lowers the rotational barrier of the C=N bond, allowing for interconversion before deprotonation.

Table 1: Factors Influencing E/Z Isomerism Dynamics
FactorInfluence on (E)-3,3-dimethylbutan-2-one oximeReference
Steric Hindrance The bulky tert-butyl group strongly favors the formation and stability of the E-isomer, where the -OH group is anti to it. thieme.de
Temperature Higher temperatures can provide the energy needed to overcome the rotational barrier, facilitating interconversion and allowing the mixture to reach thermodynamic equilibrium. researchgate.net researchgate.net
Catalysts (Acid/Base) Acids can protonate the oxime, lowering the C=N bond's rotational barrier and accelerating the equilibration between E and Z isomers. chemistrysteps.comresearchgate.net chemistrysteps.comresearchgate.net
Reaction Time Sufficient reaction time under equilibrating conditions ensures the isomer ratio reflects the thermodynamic stability, favoring the E-isomer. thieme.de
Hydrogen Bonding In the solid state, intermolecular hydrogen bonds can selectively stabilize the E-isomer, increasing its isolation purity. nih.gov nih.gov

Factors Influencing Stereoisomeric Purity and Configurational Stability

Achieving high stereoisomeric purity is a common challenge in oxime chemistry, as synthesis often results in isomer mixtures. thieme.de However, for 3,3-dimethylbutan-2-one oxime, the significant steric difference between the substituents naturally favors a high proportion of the (E)-isomer.

Stereoisomeric Purity The primary factor driving the stereoisomeric purity during the synthesis of 3,3-dimethylbutan-2-one oxime is the thermodynamic control that favors the more stable (E)-isomer. thieme.de To obtain a single, pure geometric isomer, purification methods such as column chromatography or recrystallization are often employed. researchgate.net In some cases, specific synthetic methods have been developed for the highly stereoselective synthesis of either the E or Z isomer of various oximes. researchgate.net For instance, treating a mixture of E and Z isomers with an acid under anhydrous conditions can selectively precipitate the E isomer as an immonium salt, allowing for its isolation in high purity.

Configurational Stability The configurational stability of an isolated oxime isomer refers to its ability to resist isomerization over time. The (E)-isomer of 3,3-dimethylbutan-2-one oxime possesses high configurational stability once isolated, primarily for two reasons. First, the large energy difference between the (E) and (Z) forms creates a significant thermodynamic barrier to the formation of the less stable (Z)-isomer. Second, by storing the pure compound in neutral conditions and at moderate temperatures, the primary pathways for E/Z interconversion (acid-catalyzed or thermal) are minimized. researchgate.net

Table 2: Influences on Purity and Stability of this compound
FactorInfluenceReference
Purification Method Recrystallization or column chromatography can effectively separate the E and Z isomers, yielding a highly pure sample of the desired isomer. researchgate.net
Storage Conditions Storing the isolated E-isomer in a neutral, cool environment prevents acid-catalyzed or thermal isomerization, ensuring its configurational stability. researchgate.net
Steric Bias The inherent steric strain in the Z-isomer makes the E-isomer the overwhelmingly favored product at equilibrium, simplifying the attainment of high purity. thieme.de
Solvent Effects The choice of solvent during synthesis and purification can influence isomer ratios and the efficiency of separation. wikipedia.org

Stereoselective Reactions Involving the Oxime Moiety

The oxime functional group can participate in several important chemical transformations, with the Beckmann rearrangement being the most prominent stereoselective reaction. masterorganicchemistry.comwikipedia.org This rearrangement converts a ketoxime into an amide. wikipedia.org

The Beckmann rearrangement is stereospecific, meaning the stereochemistry of the starting oxime dictates the structure of the product. wikipedia.org The reaction mechanism involves the migration of the alkyl or aryl group that is positioned anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen. chemistrysteps.com The hydroxyl group is typically converted into a better leaving group by treatment with an acid (e.g., sulfuric acid, PCl₅). masterorganicchemistry.com

For this compound, the methyl group is anti to the hydroxyl group, while the tert-butyl group is syn. According to the principles of the Beckmann rearrangement, the direct rearrangement of the pure (E)-isomer should result in the exclusive migration of the methyl group. This would yield N-tert-butylacetamide.

However, experimental findings for 3,3-dimethylbutan-2-one oxime have shown that the rearrangement can lead to the migration of the tert-butyl group, which is contrary to the expected outcome from the more stable (E)-isomer. audreyli.com This result strongly suggests that under the reaction conditions, the (E)-oxime can first isomerize to the less stable (Z)-oxime. chemistrysteps.comaudreyli.com In the (Z)-isomer, the tert-butyl group is now anti to the leaving group, allowing it to migrate. This leads to the formation of N-methyl-2,2-dimethylpropanamide. The final product ratio would therefore depend on the relative rates of rearrangement of the (E)- and (Z)-isomers versus the rate of their interconversion.

Table 3: Stereochemistry of the Beckmann Rearrangement for 3,3-dimethylbutan-2-one oxime
Starting IsomerAnti-periplanar GroupExpected Migration ProductObserved OutcomeReference
(E)-isomer MethylN-tert-butylacetamideCan proceed directly, but may also isomerize first. chemistrysteps.comwikipedia.org
(Z)-isomer tert-ButylN-methyl-2,2-dimethylpropanamideProduct from tert-butyl migration is observed, indicating the reaction can proceed via the Z-isomer. audreyli.com chemistrysteps.comaudreyli.com

Q & A

Q. What are the recommended safety protocols for handling (E)-3,3-dimethylbutan-2-one oxime in laboratory settings?

Due to limited toxicological data, researchers should prioritize PPE such as NIOSH/CEN-approved P95 respirators for particulate filtration, face shields, and chemically resistant gloves. Engineering controls (e.g., fume hoods) and strict hygiene practices (e.g., handwashing post-handling) are critical to mitigate exposure risks .

Q. How can NMR spectroscopy confirm the structural identity and purity of this compound?

Comparative analysis of 1H^1H and 13C^{13}C NMR data (e.g., chemical shifts and splitting patterns) against reference spectra for related ketones, such as 3,3-dimethylbutan-2-one, can validate the oxime’s structure. For example, the oxime proton typically appears as a singlet near δ 8–10 ppm, while the geminal dimethyl groups resonate as a singlet in the δ 1.0–1.2 range .

Q. What synthetic routes are available for preparing this compound, and how can stereoselectivity be optimized?

The oxime can be synthesized via condensation of 3,3-dimethylbutan-2-one with hydroxylamine under acidic or basic conditions. Stereoselectivity (E/Z isomerism) is influenced by reaction pH and temperature. For example, acidic conditions favor the (E)-isomer due to thermodynamic control, while kinetic control under basic conditions may yield mixed isomers .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic addition reactions?

The (E)-configuration positions the hydroxylamine group anti to the bulky dimethyl substituents, reducing steric hindrance during nucleophilic attacks. Computational studies (e.g., DFT) can model transition states to predict regioselectivity in reactions with Grignard reagents or hydrides .

Q. What methodological challenges arise in characterizing the toxicological profile of this compound, and how can they be addressed?

Limited data on acute toxicity and carcinogenicity necessitate in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies using rodent models. Dose-response relationships should be established via OECD guidelines, with AEGL-like frameworks applied for extrapolation to human exposure scenarios .

Q. How can the biological activity of this compound be systematically evaluated for potential pharmacological applications?

High-throughput screening against target enzymes (e.g., kinases, proteases) and cell-based assays (e.g., cytotoxicity in cancer lines) can identify bioactivity. Structural analogs, such as 1-(2-fluorophenyl)-3,3-dimethylbutan-1-amine derivatives, provide insights into structure-activity relationships (SAR) for optimization .

Methodological Considerations

Q. What analytical techniques are most effective for resolving (E)- and (Z)-isomers of 3,3-dimethylbutan-2-one oxime?

Chiral HPLC with a polar stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) or capillary electrophoresis can separate isomers. X-ray crystallography may further confirm absolute configuration .

Q. How should researchers design experiments to investigate the stability of this compound under varying storage conditions?

Accelerated stability studies (40°C/75% RH) with periodic HPLC purity checks over 1–6 months can identify degradation pathways. Mass spectrometry detects decomposition products, while Arrhenius modeling predicts shelf life .

Data Interpretation and Contradictions

Q. How can conflicting data on the physical properties (e.g., melting point) of this compound be reconciled?

Discrepancies may arise from impurities or polymorphic forms. Recrystallization in different solvents (e.g., hexane vs. ethanol) followed by DSC analysis can isolate pure phases and validate reported values .

Q. What strategies mitigate the lack of published reaction mechanisms for this compound in organocatalytic processes?

Isotopic labeling (e.g., 18O^{18}O-hydroxylamine) and kinetic isotope effects (KIE) studies can elucidate mechanistic pathways. Comparative studies with analogous oximes (e.g., cyclohexanone oxime) provide further insights .

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